PF-04753299

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PF-04753299 is a synthetic compound identified as a potent inhibitor of LpxC, which is a crucial enzyme involved in the biosynthesis of lipopolysaccharide (LPS) lipid A in Gram-negative bacteria. The compound has a chemical structure characterized by a sulfonamide moiety, contributing to its inhibitory activity. Its efficacy is notable, with an IC50 value of approximately 1.37 nM, indicating its high potency against LpxC . This compound is primarily utilized in research to understand bacterial resistance mechanisms and the role of LpxC in bacterial survival.

PF-04753299 functions by binding to the active site of LpxC, inhibiting its deacetylase activity. This inhibition disrupts the biosynthetic pathway of lipid A, which is essential for the structural integrity of the bacterial outer membrane. The binding mechanism involves chelation of the catalytic zinc ion within LpxC, which is crucial for its enzymatic function. The presence of a hydroxamic acid moiety in PF-04753299 is vital for this interaction, as it mimics the natural substrate of LpxC .

The biological activity of PF-04753299 is primarily linked to its role as an LpxC inhibitor. By inhibiting this enzyme, PF-04753299 effectively disrupts the synthesis of lipid A, leading to increased susceptibility of bacteria to host immune responses and antibiotics. Studies have shown that treatment with PF-04753299 results in significant alterations in the membrane composition and integrity of Escherichia coli, highlighting its potential as a therapeutic agent against Gram-negative bacterial infections .

The synthesis of PF-04753299 involves several steps that typically include the formation of the sulfonamide group and subsequent modifications to achieve the desired chemical structure. While specific synthetic routes are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds often involve:

- Formation of Sulfonamide: Reacting an amine with a sulfonyl chloride.

- Cyclization or Functionalization: Introducing additional functional groups through nucleophilic substitutions or coupling reactions.

- Purification: Utilizing techniques such as chromatography to isolate and purify the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

PF-04753299 is primarily used in microbiological research to study bacterial resistance mechanisms and the role of LpxC in pathogenicity. Its applications include:

- Investigating Antibiotic Resistance: Understanding how inhibition of LpxC affects bacterial survival and resistance patterns.

- Therapeutic Development: Exploring its potential as a novel antibiotic candidate against Gram-negative infections.

- Biochemical Studies: Analyzing protein-ligand interactions and enzyme kinetics related to LpxC .

Interaction studies have demonstrated that PF-04753299 binds specifically to LpxC, stabilizing its structure and altering its thermal properties. Thermal shift assays indicate that PF-04753299 increases the melting temperature of LpxC, suggesting strong binding affinity . Additionally, deep mutational scanning has identified critical residues within LpxC that interact with PF-04753299, providing insights into potential resistance mechanisms that may arise from mutations at these sites .

PF-04753299 shares structural similarities with several other compounds that inhibit LpxC or related enzymes. Notable similar compounds include:

| Compound Name | Structure Type | IC50 (nM) | Unique Features |

|---|---|---|---|

| PF-05081090 | Sulfonamide derivative | 2.5 | Slightly less potent than PF-04753299 |

| CHIR-090 | Hydroxamic acid derivative | 0.9 | Binds at the catalytic site; known for broad-spectrum activity |

| BB-78485 | Sulfonamide derivative | 8 | Distinct binding characteristics compared to PF series |

| L-161,240 | Aryl-oxazoline derivative | 5 | Different mechanism; targets another enzyme pathway |

The uniqueness of PF-04753299 lies in its high selectivity for LpxC over other potential targets, making it a valuable tool for studying bacterial lipid biosynthesis without affecting other cellular processes significantly .

The development of PF-04753299 emerged from systematic medicinal chemistry efforts focused on optimizing LpxC inhibition for therapeutic applications. The compound exhibits remarkable potency with an inhibition constant (IC50) of 1.37 nanomolar against the LpxC enzyme, demonstrating exceptional selectivity over a panel of sixteen human matrix metalloproteinases with inhibition constants exceeding one micromolar for all tested enzymes. This selectivity profile represents a significant achievement in the field, addressing previous concerns about off-target effects that had plagued earlier LpxC inhibitor development programs.

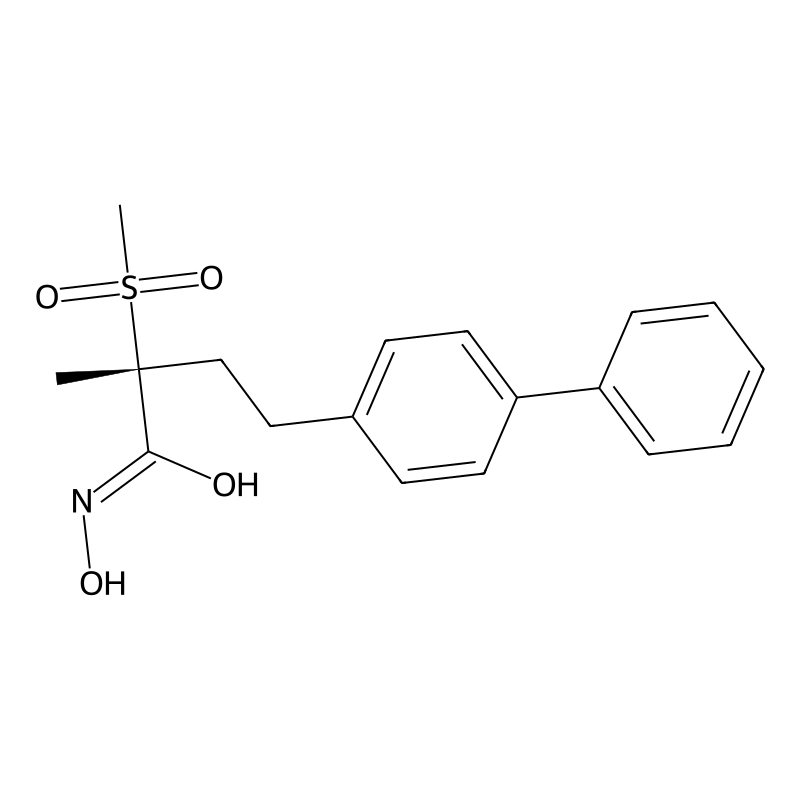

The compound's structural design incorporates a biphenyl methylsulfone core with a hydroxamic acid moiety, reflecting sophisticated understanding of the LpxC enzyme's active site architecture. PF-04753299's chemical identity is defined by the IUPAC name (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide, with the CAS registry number 1289620-49-0. The compound's three-dimensional structure incorporates stereochemical considerations that contribute to its enhanced potency and selectivity profile.

Antimicrobial activity studies have demonstrated PF-04753299's broad-spectrum efficacy against multiple gram-negative pathogens. The compound exhibits minimal inhibitory concentration 90% (MIC90) values of 2 micrograms per milliliter against Escherichia coli, 4 micrograms per milliliter against Pseudomonas aeruginosa, and 16 micrograms per milliliter against Klebsiella pneumoniae. These activity profiles indicate substantial potency across diverse bacterial species, with particular effectiveness against Escherichia coli strains.

Positioning within LpxC Inhibitor Research

PF-04753299 occupies a distinctive position within the evolving landscape of LpxC inhibitor research, representing advances in both potency and selectivity compared to earlier generation compounds. The historical progression of LpxC inhibitors began with the discovery of L-573,655, an aryloxazoline derivative that provided the foundational understanding for subsequent inhibitor design efforts. This was followed by the development of TU-514, a substrate-based hydroxamate inhibitor that integrated hydroxamic acid functionality into a tetrahydropyran ring structure.

The field subsequently progressed through multiple generations of inhibitors, including BB-78485, LPC-009, CHIR-090, and ACHN-975, each contributing to the understanding of structure-activity relationships within this chemical class. ACHN-975 represented a significant milestone as the first LpxC inhibitor to advance to clinical phase I trials, demonstrating superior antibacterial activities against both susceptible and resistant Pseudomonas aeruginosa strains compared to established clinical antimicrobials such as tobramycin, ciprofloxacin, ceftazidime, imipenem, and mupirocin.

However, clinical development of ACHN-975 was terminated due to off-target cardiovascular effects, highlighting the challenges inherent in developing LpxC inhibitors for therapeutic applications. This setback underscored the critical importance of achieving selectivity for the bacterial target while avoiding interactions with human zinc-containing enzymes. PF-04753299's demonstrated selectivity over human matrix metalloproteinases represents a significant advancement in addressing these selectivity challenges.

The compound's positioning is further contextualized by comparison with other contemporary LpxC inhibitors in preclinical and clinical development. Recent advances in the field include LPC-233, which has demonstrated promising preclinical safety profiles and oral bioavailability. The continued development of multiple LpxC inhibitor chemotypes reflects the sustained interest in this target despite historical development challenges.

Historical Development of Bacterial Lipid A Biosynthesis Inhibitors

The historical development of bacterial lipid A biosynthesis inhibitors represents a systematic evolution of understanding regarding gram-negative bacterial cell envelope vulnerabilities. The initial recognition of lipid A as a potential therapeutic target emerged from fundamental research into bacterial lipopolysaccharide structure and function, with early work demonstrating that lipid A constitutes the toxic component of bacterial endotoxin and serves as an essential structural element of the gram-negative bacterial outer membrane.

The scientific foundation for targeting lipid A biosynthesis was established in the mid-1980s through research at Merck Research Laboratories, preceding the actual discovery of the LpxC enzyme itself. These early investigations utilized phenotypic screening approaches to identify compounds capable of disrupting bacterial cell envelope integrity, leading to the recognition that specific enzymatic steps in lipid A biosynthesis could serve as viable antimicrobial targets.

The first synthetic antibacterials demonstrated to inhibit lipid A biosynthesis were identified in 1996, specifically targeting the second enzyme in the pathway, a unique deacetylase that would later be identified as LpxC. These early inhibitors were characterized as chiral hydroxamic acids bearing specific hydrophobic aromatic moieties, with the most potent analog demonstrating an inhibition constant of approximately 50 nanomolar and minimal inhibitory concentrations of approximately one microgram per milliliter against Escherichia coli.

The progression from these early discoveries to more sophisticated inhibitor designs involved systematic medicinal chemistry optimization guided by increasing understanding of LpxC enzyme structure and mechanism. The University of Washington and Chiron collaboration, funded by the Cystic Fibrosis Foundation, represented a pivotal development in the field by focusing specifically on Pseudomonas aeruginosa LpxC enzyme rather than the Escherichia coli enzyme used in earlier projects. This strategic shift proved critical for developing inhibitors capable of activity against Pseudomonas aeruginosa, which had proven refractory to earlier inhibitor designs.

Contemporary understanding of lipid A biosynthesis inhibition has been enhanced by comprehensive metabolic and proteomic studies demonstrating the cellular responses to LpxC inhibition. Research has shown that LpxC inhibitor treatment results in characteristic cellular morphological changes, with bacteria becoming shorter and wider, accompanied by membrane integrity disruption as evidenced by propidium iodide permeability. These studies have also revealed complex regulatory responses involving fatty acid biosynthesis enzymes, particularly FabA and FabB, reflecting the interconnected nature of lipid A and fatty acid biosynthetic pathways.

Patent Landscape and Intellectual Property Evolution

The intellectual property landscape surrounding PF-04753299 and related LpxC inhibitors reflects the significant commercial interest in developing novel antimicrobial agents targeting gram-negative bacteria. The compound appears in multiple patent databases and chemical registry systems, indicating comprehensive intellectual property protection strategies typical of pharmaceutical development programs.

The broader patent landscape for LpxC inhibitors encompasses multiple chemical scaffolds and structural modifications, reflecting the extensive medicinal chemistry efforts undertaken by pharmaceutical companies and academic institutions. Patent activity in this field has been particularly intensive given the urgent medical need for novel antimicrobial agents effective against multidrug-resistant gram-negative pathogens.

Historical patent filings in the LpxC inhibitor field demonstrate a progression from broad chemical class claims to more specific structure-activity relationship refinements. Early patents typically claimed broad hydroxamic acid scaffolds with general structural features, while subsequent filings have focused on specific substitution patterns and stereochemical configurations that confer improved potency, selectivity, or pharmacological properties.

The evolution of patent strategies in this field also reflects changing regulatory requirements and competitive landscapes. Patent applicants have increasingly emphasized not only basic chemical composition claims but also specific methods of use, pharmaceutical formulations, and combination therapy approaches. This trend reflects the recognition that successful development of LpxC inhibitors requires addressing multiple technical challenges beyond basic enzymatic inhibition.

Recent patent activity has expanded to include intellectual property protection for diagnostic methods, resistance detection strategies, and companion diagnostic approaches that could support clinical development of LpxC inhibitors. This broader patent landscape indicates the maturation of the field from basic research discovery to comprehensive commercial development strategies.

Table 1: Comparative Activity Profile of PF-04753299 Against Selected Gram-Negative Pathogens

Table 2: Historical Timeline of Major LpxC Inhibitor Development Milestones

PF-04753299 is systematically named as (2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide according to IUPAC nomenclature standards [1]. The compound is also designated by several alternative chemical names including (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide and α(R)-N-Hydroxy-α-methyl-α-(methylsulfonyl)-[1,1′-biphenyl]-4-butanamide [2].

The molecular formula of PF-04753299 is C18H21NO4S, with a molecular weight of 347.43 g/mol [1] [3]. The compound bears the Chemical Abstracts Service (CAS) registry number 1289620-49-0 [1] [4]. The structure features a biphenyl moiety connected through a butanamide chain to a hydroxamic acid functional group, with a methylsulfonyl substituent at the alpha position [1].

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide | [1] |

| Molecular Formula | C18H21NO4S | [1] [3] |

| Molecular Weight | 347.43 g/mol | [1] [3] |

| CAS Number | 1289620-49-0 | [1] [4] |

| ChEMBL ID | CHEMBL1956115 | [1] |

The structural identification is further supported by the International Chemical Identifier (InChI) string: InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1 [1]. The corresponding InChIKey is GDYIQUFNICPYHF-GOSISDBHSA-N [1].

Stereochemistry and Absolute Configuration

PF-04753299 contains one defined stereocenter at the C2 position of the butanamide chain, designated with (R)-configuration [1]. The absolute configuration is explicitly indicated in the systematic name through the (2R) designation, establishing the spatial arrangement of substituents around the chiral carbon atom [1]. The compound possesses a defined atom stereocenter count of 1 with no undefined stereocenters [1].

The SMILES notation incorporating stereochemical information is represented as CC@@(C(=O)NO)S(=O)(=O)C [2] [18]. The double at symbol (@@) in the SMILES string indicates the R-configuration at the chiral center [2]. This stereochemical specification is critical for the compound's biological activity and distinguishes it from potential stereoisomeric variants [25].

| Stereochemical Parameter | Value |

|---|---|

| Defined Atom Stereocenters | 1 |

| Undefined Atom Stereocenters | 0 |

| Absolute Configuration | (2R) |

| Chiral Center Position | C2 of butanamide chain |

Physicochemical Properties Profile

PF-04753299 exhibits distinct physicochemical characteristics that influence its solubility, stability, and biological interactions [2] [18]. The compound appears as a white to light brown solid powder at room temperature [2] [18]. The calculated partition coefficient (XLogP3-AA) is 2.6, indicating moderate lipophilicity [1].

The molecular structure contains two hydrogen bond donors and four hydrogen bond acceptors, contributing to its interaction capabilities [1]. The topological polar surface area is calculated as 91.9 Ų, which falls within the range associated with good membrane permeability [1]. The compound possesses six rotatable bonds, providing structural flexibility [1].

| Property | Value | Method/Reference |

|---|---|---|

| Physical Appearance | White to light brown solid | [2] [18] |

| XLogP3-AA | 2.6 | Computed by XLogP3 3.0 [1] |

| Hydrogen Bond Donors | 2 | Computed by Cactvs 3.4.8.18 [1] |

| Hydrogen Bond Acceptors | 4 | Computed by Cactvs 3.4.8.18 [1] |

| Rotatable Bonds | 6 | Computed by Cactvs 3.4.8.18 [1] |

| Topological Polar Surface Area | 91.9 Ų | Computed by Cactvs 3.4.8.18 [1] |

| Heavy Atom Count | 24 | Computed by PubChem [1] |

| Exact Mass | 347.11912932 Da | Computed by PubChem 2.2 [1] |

| Monoisotopic Mass | 347.11912932 Da | Computed by PubChem 2.2 [1] |

Solubility studies demonstrate that PF-04753299 is soluble in dimethyl sulfoxide at concentrations of approximately 20 mg/mL, producing clear solutions [2] [18]. The compound shows solubility in dimethyl sulfoxide at 34.7 mg/mL according to alternative measurements [21]. The solubility profile indicates limited aqueous solubility but good dissolution in organic solvents [9].

Spectroscopic Characterization Data

Spectroscopic analysis of PF-04753299 provides comprehensive structural confirmation through multiple analytical techniques [6] [8]. Nuclear magnetic resonance spectroscopy data indicates consistency with the proposed molecular structure [6]. Liquid chromatography-mass spectrometry analysis confirms the molecular identity and purity specifications [8].

The hydroxamic acid functional group in PF-04753299 exhibits characteristic spectroscopic properties [25] [27]. Hydroxamic acids demonstrate distinct absorption characteristics due to their ability to exist in tautomeric forms, with the keto form predominating in acidic conditions and the iminol form in basic environments [25] [27]. The biphenyl moiety contributes to the compound's spectroscopic signature through its aromatic system [26].

| Analytical Method | Result | Reference |

|---|---|---|

| Nuclear Magnetic Resonance | Consistent with structure | [6] |

| Liquid Chromatography-Mass Spectrometry | Consistent with structure | [8] |

| Purity by Liquid Chromatography-Mass Spectrometry | 99.58% | [8] |

| Appearance Analysis | White to off-white solid | [8] |

The biphenyl component exhibits fluorescent properties with excitation and emission characteristics that contribute to the overall spectroscopic profile [26]. The methylsulfonyl group provides additional spectroscopic markers for structural identification and purity assessment [2] [18].

Chemical Stability Parameters

PF-04753299 demonstrates favorable stability characteristics under appropriate storage conditions [2] [18] [21]. The compound maintains stability as a powder when stored at -20°C for up to 3 years [5] [8]. At room temperature storage, the stability profile is reduced compared to refrigerated conditions [2].

Chemical stability studies indicate that PF-04753299 solutions should be used promptly after preparation to maintain compound integrity [13]. The hydroxamic acid functional group contributes to the compound's reactivity profile, as hydroxamic acids are more reactive than conventional amides [25] [27]. Storage recommendations emphasize the importance of maintaining low temperatures and minimizing exposure to moisture and light [5] [21].

| Storage Condition | Stability Duration | Reference |

|---|---|---|

| Powder at -20°C | 3 years | [5] [8] |

| Powder at 4°C | 2 years | [5] |

| Solution at -80°C | 6 months | [5] [8] |

| Solution at -20°C | 1 month | [5] [8] |

| Room Temperature | Not recommended for long-term | [2] |

Thermal stability assessments using differential scanning calorimetry and thermal shift assays reveal that the compound undergoes thermal transitions consistent with its molecular structure [22]. The methylsulfonyl group and hydroxamic acid moiety influence the thermal behavior and degradation pathways of the compound [22]. Stability studies emphasize the importance of protecting the compound from repeated freeze-thaw cycles to maintain chemical integrity [6].

The retrosynthetic analysis of PF-04753299 reveals a methodical approach to constructing this complex LpxC inhibitor. The target molecule, (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide, can be strategically disconnected into three main structural components: the biphenyl aromatic system, the chiral methylsulfonyl center, and the hydroxamic acid functionality [1] [2].

The primary retrosynthetic disconnection focuses on the hydroxamic acid formation, which represents the final step in the synthetic sequence. This critical transformation can be achieved through the coupling of a carboxylic acid or activated ester with hydroxylamine derivatives [3]. The strategic placement of the hydroxamic acid functionality requires careful consideration of protecting group strategies to prevent unwanted side reactions during the construction of the carbon framework.

The secondary disconnection targets the formation of the chiral quaternary carbon center bearing both the methyl and methylsulfonyl substituents [1]. This challenging stereochemical element necessitates the development of asymmetric methodologies or the utilization of chiral auxiliaries to establish the desired (R)-configuration. The methylsulfonyl group installation represents a significant synthetic challenge, as sulfone formation must occur with high regioselectivity and stereochemical fidelity [4].

The tertiary disconnection involves the construction of the biphenyl-butyl carbon chain, which can be approached through various synthetic strategies including cross-coupling reactions, alkylation procedures, or functional group interconversions [5]. The biphenyl system itself can be assembled via palladium-catalyzed Suzuki-Miyaura coupling reactions or alternative cross-coupling methodologies [5].

Advanced computational retrosynthetic analysis tools, similar to those employed in modern pharmaceutical synthesis planning [6], could provide additional strategic insights for optimizing the synthetic route. These approaches consider factors such as reaction feasibility, commercial availability of starting materials, and overall synthetic efficiency.

Key Synthetic Pathways and Intermediates

The synthesis of PF-04753299 requires the preparation of several key intermediates, each presenting unique synthetic challenges and opportunities for optimization. The primary synthetic pathway likely proceeds through a convergent strategy that assembles the molecular framework in a stepwise manner [7].

A critical intermediate in the synthetic sequence is the chiral α-methylsulfone ester. This compound requires the stereoselective installation of both the methyl substituent and the methylsulfonyl group at the α-position of the carboxylic acid derivative [4]. The sulfone functionality can be introduced through various methodologies, including the oxidation of corresponding sulfides, alkylation of sulfinate salts, or direct sulfonylation reactions [8]. The stereochemical control at this position is paramount for achieving the desired biological activity of the final product.

The hydroxamic acid formation represents the final and often most challenging step in the synthesis [3]. This transformation typically involves the coupling of the carboxylic acid intermediate with hydroxylamine derivatives under carefully controlled conditions. Various hydroxylamine donors can be employed, including hydroxylamine hydrochloride, O-protected hydroxylamines, or N-hydroxysuccinimide derivatives [3]. The selection of appropriate coupling reagents and reaction conditions is crucial for achieving high yields and minimizing side product formation.

Protection and deprotection strategies play a vital role throughout the synthetic sequence [9]. The hydroxamic acid functionality, in particular, may require protection during earlier synthetic steps to prevent unwanted reactions. Common protecting groups for hydroxamic acids include silyl ethers, benzyl ethers, or other easily removable protecting groups that can withstand the reaction conditions employed in the synthetic sequence [3].

Stereoselective Synthesis Approaches

The stereoselective synthesis of PF-04753299 centers on the controlled formation of the (R)-configured quaternary carbon center bearing both methyl and methylsulfonyl substituents [2]. This stereochemical challenge requires sophisticated synthetic methodologies to achieve the desired enantioselectivity and diastereoselectivity.

Asymmetric alkylation strategies represent one approach to establishing the required stereochemistry. Chiral auxiliaries, such as Evans oxazolidinones or other well-established asymmetric alkylation systems, can be employed to control the stereochemical outcome of key carbon-carbon bond forming reactions [10]. The selection of appropriate base systems, solvents, and reaction temperatures is critical for achieving high levels of stereoselectivity.

Alternatively, the use of chiral catalysts in enantioselective transformations offers a more efficient approach to stereochemical control [11]. Transition metal catalysts bearing chiral ligands can facilitate asymmetric carbon-carbon bond formation, oxidation reactions, or other key transformations required for the synthesis of PF-04753299. The development of catalytic asymmetric methods reduces the stoichiometric requirements for chiral auxiliaries and can improve the overall atom economy of the synthetic process.

The installation of the methylsulfonyl group presents additional stereochemical considerations. Sulfone formation reactions must occur with high regioselectivity and without compromising the existing stereochemical integrity of the molecule [4]. Diastereoselective approaches, such as the use of existing stereocenters to direct subsequent transformations, can be employed to control the stereochemical outcome of sulfone formation.

Crystallization-induced asymmetric transformation or kinetic resolution strategies may also be applicable for obtaining enantiomerically pure PF-04753299 [12]. These approaches involve the preferential crystallization or reaction of one enantiomer over the other, allowing for the isolation of the desired stereoisomer in high optical purity.

The validation of stereochemical purity requires comprehensive analytical characterization, including chiral chromatographic analysis, polarimetry, and NMR spectroscopic techniques [13]. These methods ensure that the desired stereochemical configuration has been achieved and maintained throughout the synthetic sequence.

Purification and Analytical Characterization Protocols

The purification and analytical characterization of PF-04753299 requires a comprehensive approach that addresses both the purity requirements for biological evaluation and the analytical confirmation of structural identity [14] [15]. High Performance Liquid Chromatography represents the primary method for purity determination, with validated methods achieving purity levels of ≥98% [16].

Chromatographic purification strategies must be carefully optimized to separate PF-04753299 from closely related impurities and synthetic intermediates [15]. Column chromatography using silica gel or other stationary phases provides effective separation for laboratory-scale preparations. The selection of appropriate solvent systems, typically involving gradients of polar and nonpolar solvents, is crucial for achieving efficient purification while maintaining compound stability.

For larger scale preparations, crystallization represents the preferred purification method due to its scalability and cost-effectiveness [12]. The development of crystallization conditions requires systematic screening of solvents, temperature profiles, and seeding strategies to achieve consistent crystal formation and high purity. The identification of suitable crystalline forms, including potential polymorphs or solvates, is essential for ensuring reproducible purification outcomes.

Mass spectrometric characterization provides definitive molecular weight confirmation and structural information through fragmentation patterns [14]. High-resolution mass spectrometry offers accurate mass measurements that confirm the molecular formula and can detect low-level impurities. The fragmentation patterns observed in tandem mass spectrometry experiments provide valuable structural information about the molecule and its potential degradation products.

Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation and purity assessment [13]. Proton NMR spectra provide detailed information about the molecular structure, including stereochemical configuration and the presence of impurities. Carbon-13 NMR spectroscopy offers complementary structural information and can detect subtle structural variations or impurities not readily apparent in proton NMR spectra.

Infrared spectroscopy provides functional group identification and can detect the presence of characteristic absorption bands for the hydroxamic acid, sulfone, and aromatic functionalities [13]. This technique offers rapid confirmation of key structural features and can be used for routine quality control applications.

Elemental analysis provides quantitative determination of carbon, hydrogen, nitrogen, oxygen, and sulfur content, confirming the molecular formula and assessing overall purity [16]. This technique is particularly valuable for detecting inorganic impurities or incomplete reactions that may not be readily apparent through other analytical methods.

Scale-up Considerations and Challenges

The scale-up of PF-04753299 synthesis from laboratory to manufacturing scale presents numerous technical and economic challenges that must be systematically addressed [17] [18]. Process safety considerations become paramount at larger scales, particularly given the potential hazards associated with hydroxamic acid synthesis and sulfone formation reactions [19].

Temperature control systems must be carefully designed to maintain precise reaction conditions across larger reaction volumes [17]. Heat transfer limitations in large-scale reactors can lead to hot spots or inadequate mixing, potentially compromising product quality or safety. The implementation of advanced process control systems and thermal management strategies is essential for maintaining consistent reaction conditions during scale-up.

Solvent selection criteria become increasingly important at manufacturing scale, with considerations including cost, environmental impact, safety, and regulatory compliance [18]. Green chemistry principles should guide solvent selection to minimize environmental impact and reduce manufacturing costs. The development of solvent recovery and recycling systems can significantly improve the economic viability of the manufacturing process.

Catalyst loading optimization represents a critical economic consideration for large-scale production [18]. Reducing catalyst requirements from laboratory scale loadings of 5-10 mol% to manufacturing scale loadings of 1-2 mol% can substantially reduce raw material costs while maintaining acceptable reaction rates and selectivities. This optimization often requires the development of more active catalytic systems or alternative reaction conditions.

Purification strategies must be redesigned for large-scale implementation, with column chromatography being replaced by more scalable methods such as crystallization or extraction procedures [20]. The development of robust crystallization processes requires extensive optimization of conditions including temperature profiles, solvent selection, seeding strategies, and equipment design. Process analytical technology can be implemented to monitor crystal formation and ensure consistent product quality.

Quality control and analytical methods must be validated for manufacturing scale production [14]. This includes the development of rapid analytical methods for in-process monitoring, final product release testing, and stability assessment. The implementation of statistical process control systems ensures consistent product quality and enables early detection of process deviations.

Waste management and environmental considerations become increasingly important at manufacturing scale [21]. The implementation of waste minimization strategies, including solvent recovery, catalyst recycling, and by-product utilization, can significantly reduce the environmental impact of the manufacturing process while improving economic viability.

Regulatory compliance requirements for pharmaceutical manufacturing necessitate comprehensive documentation of all process parameters, analytical methods, and quality control procedures [20]. This includes the development of detailed standard operating procedures, validation protocols, and change control systems to ensure consistent product quality and regulatory compliance.